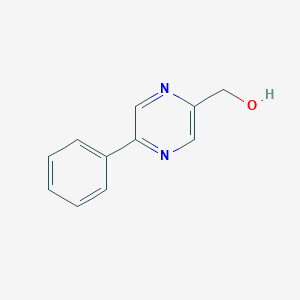

(5-Phenylpyrazin-2-yl)methanol

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to organic and medicinal chemistry. The pyrazine (B50134) ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a key scaffold in this domain. These compounds are of great interest due to their unique electronic properties and their ability to participate in various chemical reactions. The study of substituted pyrazines like (5-Phenylpyrazin-2-yl)methanol contributes to the broader understanding of structure-activity relationships within this class of molecules.

Significance of Pyrazine Scaffolds in Synthetic Organic Chemistry

The pyrazine nucleus is a versatile building block in synthetic organic chemistry. Its derivatives are known to exhibit a wide range of biological activities, making them attractive targets for synthesis. bldpharm.comnih.gov The presence of nitrogen atoms in the pyrazine ring allows for modifications that can tune the molecule's electronic and steric properties, influencing its reactivity and potential as a ligand or a pharmacophore. nih.gov The development of synthetic routes to novel pyrazine derivatives is an active area of research, often aimed at creating libraries of compounds for screening in drug discovery and materials science. mdpi.comnih.gov

Rationale for Investigating this compound as a Chemical Entity

The rationale for investigating this compound stems from the established importance of its constituent parts. The pyrazine core is present in numerous biologically active molecules. bldpharm.comnih.gov The phenyl group can engage in various intermolecular interactions, including pi-stacking, which can be crucial for binding to biological targets. The hydroxymethyl group provides a site for further functionalization, such as esterification or oxidation, allowing for the creation of a diverse range of derivatives. This combination of a biologically relevant scaffold and functional groups for modification makes this compound a compelling candidate for synthetic and medicinal chemistry research. For instance, the hydroxylation of a similar pyrimidine (B1678525) derivative to its 5-hydroxymethyl counterpart was shown to significantly enhance its cytotoxic activity. mdpi.com

Scope and Objectives of Academic Research on this compound

While dedicated studies on this compound are not prominent, the scope of potential academic research is broad. Key objectives would likely include:

Development of efficient synthetic routes: Establishing a reliable and high-yielding synthesis is the first step in enabling further study. This could involve the reduction of a corresponding carboxylic acid or aldehyde, or the functionalization of a pre-existing pyrazine ring.

Detailed characterization: Thorough spectroscopic analysis (NMR, IR, MS) and determination of physicochemical properties (melting point, solubility) would be essential to fully characterize the compound.

Exploration of its chemical reactivity: Investigating the reactivity of the hydroxymethyl group and the pyrazine ring would provide insights into its potential as a synthetic intermediate.

Biological evaluation: Screening this compound and its derivatives for various biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects, would be a primary goal, driven by the known bioactivity of other pyrazine derivatives. nih.govmdpi.com

Interactive Data Tables

Given the limited specific data for this compound, the following tables present information for structurally related compounds to provide context and potential expected properties.

Table 1: Physicochemical Properties of Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| (5-Phenylpyridin-2-yl)methanol | 197847-89-5 | C₁₂H₁₁NO | 185.22 | Not available |

| Phenyl(pyridin-2-yl)methanol (B192787) | 14159-57-0 | C₁₂H₁₁NO | 185.22 | 82-86 |

| (2-Phenylpyrimidin-5-yl)methanol | 886531-62-0 | C₁₁H₁₀N₂O | 186.21 | Not available |

Data sourced from various chemical supplier catalogs and databases. This data is for comparative purposes only.

Table 2: Examples of Biologically Active Pyridine (B92270) and Pyrimidine Derivatives

| Compound Class | Example | Biological Activity | Reference |

| 4-Phenyl Pyridine Derivatives | Compound 15a | TGR5 Agonist | nih.gov |

| Fused Pyridine Ring Systems | Compound 7 | Antitumor Activity | nih.gov |

| 5-Hydroxymethylpyrimidines | [4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol | Cytotoxic Properties | mdpi.com |

| Phenylpyrimidine Derivatives | Compound C6 | Antifungal Agent (CYP51 Inhibitor) | nih.gov |

This table highlights the diverse biological roles of compounds containing structural motifs similar to this compound.

Structure

3D Structure

Properties

IUPAC Name |

(5-phenylpyrazin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-8-10-6-13-11(7-12-10)9-4-2-1-3-5-9/h1-7,14H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDFFQSSCWPJMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Phenylpyrazin 2 Yl Methanol and Its Structural Analogues

Regioselective Synthesis of the Pyrazine (B50134) Core Incorporating Phenyl and Hydroxymethyl Substituents

The foundational step in the synthesis of (5-Phenylpyrazin-2-yl)methanol is the construction of the pyrazine ring with the desired substitution pattern. Regioselectivity is paramount to ensure the correct placement of the phenyl and a precursor to the hydroxymethyl group.

Condensation Reactions in Pyrazine Ring Formation

The classical and most direct approach to unsymmetrically substituted pyrazines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. To achieve the 5-phenyl-2-substituted pyrazine core, a phenyl-containing α-dicarbonyl compound is reacted with an appropriately substituted diamine.

A pertinent example is the synthesis of 3-hydroxy-5-phenylpyrazine-2-carboxamide, a precursor that establishes the 5-phenylpyrazine skeleton. This is achieved through the reaction of phenylglyoxal (B86788) hydrate (B1144303) with aminomalonamide. prepchem.com The reaction proceeds by heating an aqueous solution of phenylglyoxal hydrate with sodium bisulfite, followed by the addition of an aqueous solution of aminomalonamide. prepchem.com The resulting mixture is heated to yield the target 3-hydroxy-5-phenylpyrazine-2-carboxamide as a precipitate. prepchem.com This intermediate can then undergo further transformations to introduce the hydroxymethyl group at the 2-position.

| Reactant 1 | Reactant 2 | Product | Conditions |

| Phenylglyoxal hydrate | Aminomalonamide | 3-Hydroxy-5-phenylpyrazine-2-carboxamide | Aqueous sodium bisulfite, 100°C |

Cyclization Reactions for Pyrazine Ring Construction

Alternative cyclization strategies can also be employed to construct the pyrazine ring. While often used for symmetrical pyrazines through the self-condensation of α-amino ketones, mixed condensations can yield unsymmetrical products, though often with challenges in regioselectivity. More advanced methods involve multi-step sequences where the substituents are introduced onto acyclic precursors before the final ring-closing step. These methods offer greater control over the final substitution pattern.

Functional Group Transformations Towards the Hydroxymethyl Moiety

Once the substituted pyrazine core is established, the next critical phase is the introduction or unmasking of the hydroxymethyl group at the 2-position. This is typically achieved through the reduction of a suitable functional group, such as a carboxylic acid, ester, or aldehyde.

Reduction of Carboxylic Acid Derivatives and Esters to Alcohols

A common and effective strategy involves the synthesis of a pyrazine-2-carboxylic acid or its corresponding ester, followed by reduction. For instance, 5-methylpyrazine-2-carboxylic acid can be synthesized from 2,5-dimethylpyrazine (B89654) through a series of oxidation and hydrolysis steps. google.com A similar strategy can be envisioned for the phenyl-substituted analogue. The resulting 5-phenylpyrazine-2-carboxylic acid can then be reduced to this compound.

The reduction of carboxylic acid derivatives to primary alcohols is a well-established transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this conversion. A procedure analogous to the synthesis of 5-hydroxymethylpyrimidines can be applied, where the corresponding pyrazine-5-carboxylate ester is treated with LiAlH₄ in an appropriate solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures to yield the desired alcohol. prepchem.com

| Starting Material | Reagent | Product |

| Ethyl 4-substituted-2-phenylpyrimidine-5-carboxylate | Lithium aluminum hydride (LiAlH₄) | (4-Substituted-2-phenylpyrimidin-5-yl)methanol |

| 5-Phenylpyrazine-2-carboxylic acid/ester | Lithium aluminum hydride (LiAlH₄) | This compound |

An environmentally benign method for the hydrolysis of a pyrazine ester to its carboxylic acid has also been reported, using lithium hydroxide (B78521) in water, which could be a preceding step to the reduction. jocpr.com

Strategies for Introducing the Methanol (B129727) Group to Pyrazine Scaffolds

An alternative to the reduction of a carboxylic acid derivative is the reaction of a Grignard reagent with a pyrazine-2-carboxaldehyde. This involves the initial synthesis of 5-phenylpyrazine-2-carboxaldehyde. The aldehyde can then be reacted with a suitable Grignard reagent, such as methylmagnesium bromide, followed by an acidic workup to yield a secondary alcohol. For the synthesis of the primary alcohol, this compound, the reduction of the aldehyde with a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) would be the preferred route. researchgate.net

The Grignard reaction is a versatile method for forming carbon-carbon bonds and can be used to introduce the hydroxymethyl group by reacting a pyrazine Grignard reagent with formaldehyde. researchgate.netsciencelink.netresearchgate.net However, the more common approach involves the reduction of a carbonyl group already present on the pyrazine ring.

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Both the formation of the pyrazine core and the subsequent functional group manipulations can be facilitated by catalysis.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the regioselective introduction of the phenyl group. researchgate.net This strategy would typically involve the coupling of a halogenated pyrazine, such as 2-chloro-5-iodopyrazine (B1453444) or a similar derivative, with phenylboronic acid. The reaction is catalyzed by a palladium complex, often in the presence of a suitable ligand and a base. This approach allows for the precise installation of the phenyl group at the desired position on the pyrazine ring.

Furthermore, the reduction of the carboxylic acid or ester to the hydroxymethyl group can be achieved through catalytic hydrogenation. Various homogeneous and heterogeneous catalysts have been developed for this transformation. For example, ruthenium and rhenium-based catalysts have shown high efficacy in the selective hydrogenation of carboxylic acid esters to alcohols. researchgate.netrsc.org A patent describing the preparation of (R)-phenyl(pyridin-2-yl)methanol derivatives highlights the use of an iridium catalyst for the asymmetric hydrogenation of the corresponding ketone to the alcohol, demonstrating the applicability of catalytic reduction on similar nitrogen-containing heterocyclic systems. sciencelink.net

| Reaction | Catalyst | Reactants | Product |

| Suzuki-Miyaura Coupling | Palladium acetate | 2,3,5-trichloropyridine, Arylboronic acids | 3,5-dichloro-2-arylpyridines |

| Asymmetric Hydrogenation | Iridium complex with chiral ligand | Phenyl(pyridin-2-yl)methanone | (R)-Phenyl(pyridin-2-yl)methanol |

| Ester Hydrogenation | Rhenium/Titanium dioxide (Re/TiO₂) | Carboxylic acid esters | Alcohols |

These catalytic methods provide efficient and selective pathways to this compound and its analogues, often under milder conditions and with higher atom economy compared to stoichiometric methods.

Palladium-Catalyzed Cross-Coupling Reactions for Phenylpyrazine Scaffolds (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of biaryl compounds, including the phenylpyrazine scaffold. This reaction typically involves the coupling of a halopyrazine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.

The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituted phenyl groups onto the pyrazine core by using appropriately functionalized phenylboronic acids. The reaction conditions, such as the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired 5-phenylpyrazine derivatives. These can then be further functionalized at the 2-position to introduce the methanol group, for instance, through oxidation of a methyl group or reduction of a carboxylic acid or aldehyde.

Research has demonstrated the successful coupling of various arylboronic acids with halogenated pyrazines. The electronic nature of the substituents on the phenylboronic acid can influence the reaction efficiency, with both electron-donating and electron-withdrawing groups being generally well-tolerated. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Phenyl-Substituted Heterocycles

| Aryl Halide | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromochlorobenzene | Phenylboronic acid | Pd standard solution | KOH | 95% Ethanol (B145695) | 64 | chemspider.com |

| Bromobenzene | 4-Methylphenylboronic acid | Nitrile-functionalized NHC-Pd | K2CO3 | H2O/2-propanol | High | nih.gov |

| Bromobenzene | 4-Hydroxyphenylboronic acid | Nitrile-functionalized NHC-Pd | K2CO3 | H2O/2-propanol | High | nih.gov |

| Bromobenzene | 4-Cyanophenylboronic acid | Nitrile-functionalized NHC-Pd | K2CO3 | H2O/2-propanol | High | nih.gov |

This table presents representative examples of Suzuki-Miyaura couplings to illustrate the scope of the reaction. The specific synthesis of this compound would involve a 2-halopyrazine with an appropriate functional group at the 5-position for subsequent conversion to the methanol.

Application of Organometallic Reagents in Pyrazine Derivatization

Organometallic reagents are crucial for the introduction of functional groups onto the pyrazine ring. Reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that can add to electrophilic centers on the pyrazine scaffold. uni-muenchen.de For the synthesis of this compound, a key strategy involves the addition of an organometallic reagent to a pyrazine-2-carboxaldehyde or a related carbonyl compound. For instance, the reaction of a 5-phenylpyrazine-2-carbaldehyde with a methyl Grignard reagent would yield a secondary alcohol, which upon demethylation could provide the target molecule. Alternatively, the addition of a phenyl Grignard or phenyllithium (B1222949) to a 2-formylpyrazine would directly install the phenyl group, followed by the manipulation of other functional groups to yield the final product.

The choice of the organometallic reagent and the reaction conditions are critical to control the regioselectivity and avoid side reactions. The reactivity of these reagents necessitates the use of anhydrous conditions and careful control of temperature.

Table 2: Application of Organometallic Reagents in the Synthesis of Alcohols

| Carbonyl Compound | Organometallic Reagent | Product Type | General Transformation |

|---|---|---|---|

| Formaldehyde | Grignard Reagent | Primary Alcohol | R-H -> R-CH2OH |

| Aldehyde | Grignard Reagent | Secondary Alcohol | R-CHO -> R-CH(OH)-R' |

| Ketone | Grignard Reagent | Tertiary Alcohol | R-CO-R' -> R-C(OH)(R')(R'') |

| Carbon Dioxide | Grignard Reagent | Carboxylic Acid | CO2 -> R-COOH |

This table illustrates the general reactivity of organometallic reagents with various carbonyl compounds to produce alcohols, a key transformation for the synthesis of the title compound and its analogues. nih.gov

Multicomponent Reactions for Building Complex this compound Structures

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like this compound in a single step from three or more starting materials. MCRs are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. nih.govresearchgate.net

While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct the substituted pyrazine core. For example, a one-pot reaction involving a 1,2-dicarbonyl compound, an aminating agent (like ammonia (B1221849) or an ammonium (B1175870) salt), and a suitable carbonyl compound containing the phenyl and a masked hydroxymethyl group could potentially lead to the desired pyrazine scaffold. An Ugi-based approach has been developed for the assembly of pyrazin-2(1H)-one frameworks, which demonstrates the feasibility of using MCRs to build the pyrazine ring system. nih.gov

Table 3: Examples of Multicomponent Reactions for the Synthesis of Nitrogen Heterocycles

| Reaction Type | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Ugi-based approach | Indole-2-carboxylic acid, aldehyde, isocyanide, aminoacetaldehyde dimethyl acetal | β-carbolinones and indolo-pyrazinones | High bond-forming efficiency, convergent | researchgate.net |

| Four-component reaction | (Hetero)aromatic aldehydes, hydrazine (B178648) hydrate, β-ketoesters, malononitrile | Pyrano[2,3-c]pyrazole derivatives | Time-efficient, aqueous medium | nih.gov |

| Three-component synthesis | Aldehydes, β-ketoesters, hydrazines | Persubstituted pyrazoles | High substituent tolerance | nih.gov |

This table showcases the power of multicomponent reactions in generating diverse heterocyclic structures, providing a conceptual basis for designing a convergent synthesis of this compound.

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure chiral alcohols is of paramount importance in medicinal chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry. The stereoselective synthesis of chiral analogues of this compound can be effectively achieved through the asymmetric reduction of the corresponding prochiral ketone, phenyl(5-phenylpyrazin-2-yl)methanone.

Several methods are available for the enantioselective reduction of ketones, including the use of chiral catalysts. wikipedia.org Transition metal catalysts, such as those based on ruthenium, rhodium, and iridium, in combination with chiral ligands, are highly effective for asymmetric hydrogenation and transfer hydrogenation. ufmg.brcore.ac.uk Noyori-Ikariya catalysts, for example, are well-known for their high efficiency and enantioselectivity in the reduction of aryl ketones. ufmg.br

Biocatalysis, using enzymes or whole-cell systems, offers another green and highly selective approach. Dehydrogenases from various plant sources, such as Daucus carota, have been shown to reduce heteroaryl methyl ketones to the corresponding chiral alcohols with high yields and excellent enantioselectivity. researchgate.netscirp.org

Table 4: Examples of Asymmetric Reduction of Aryl Heteroaryl Ketones

| Substrate | Catalyst/Biocatalyst | Reductant | Product Configuration | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Acetophenone | (R,R)-TsDPEN-Ru(II) | HCOOH/NEt3 | (R)-1-Phenylethanol | 98 | ufmg.br |

| 2-Acetylfuran | Daucus carota | - | (R)-1-(2-Furyl)ethanol | 99 | scirp.org |

| 2-Acetylthiophene | Daucus carota | - | (R)-1-(2-Thienyl)ethanol | 99 | scirp.org |

| 2-Acetylpyridine | Daucus carota | - | (S)-1-(2-Pyridyl)ethanol | 99 | scirp.org |

This table provides examples of highly enantioselective methods for the reduction of ketones that are structurally related to the precursor of chiral this compound, demonstrating the feasibility of producing enantiopure analogues.

Elucidation of Reaction Mechanisms Pertaining to 5 Phenylpyrazin 2 Yl Methanol Synthesis and Reactivity

Mechanistic Pathways of Pyrazine (B50134) Ring Formation Reactions

The synthesis of the pyrazine ring, the foundational scaffold of (5-Phenylpyrazin-2-yl)methanol, can be achieved through several mechanistic pathways. A prevalent method involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. The generally accepted mechanism for this reaction begins with the nucleophilic attack of one of the amino groups of the 1,2-diamine onto one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by a dehydration step to form an imine intermediate. A subsequent intramolecular cyclization occurs via the attack of the second amino group on the remaining carbonyl carbon, which after another dehydration step, leads to the formation of a dihydropyrazine (B8608421). The final step is an oxidation reaction that yields the aromatic pyrazine ring.

Another significant pathway involves the self-condensation of α-aminocarbonyl compounds. In this mechanism, two molecules of an α-aminoketone undergo dimerization. This process typically proceeds through the formation of a dihydropyrazine intermediate, which then oxidizes to the stable pyrazine ring. For instance, the reaction is initiated by the formation of an enamine from one molecule of the α-aminoketone, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. Subsequent cyclization and dehydration lead to the pyrazine product.

Furthermore, pyrazine derivatives can be formed from the reaction of α-nitroso ketones. This method involves the chemospecific reduction of the nitroso group to an amino group, which is then followed by a spontaneous dimerization and subsequent oxidation to furnish the pyrazine derivative.

A summary of key pyrazine formation pathways is presented in the table below.

| Pathway | Reactants | Key Intermediates | Product |

| Condensation | 1,2-Dicarbonyl compound and 1,2-Diamine | Imine, Dihydropyrazine | Substituted Pyrazine |

| Self-Condensation | Two molecules of an α-Aminocarbonyl compound | Enamine, Dihydropyrazine | Substituted Pyrazine |

| From α-Nitroso Ketones | α-Nitroso Ketone | α-Amino Ketone, Dihydropyrazine | Substituted Pyrazine |

Reaction Mechanisms of Functional Group Conversions to Hydroxymethyl

The hydroxymethyl group in this compound is typically introduced by the reduction of a corresponding carboxylic acid or ester functional group. The most common and potent reagent used for this transformation is lithium aluminum hydride (LiAlH₄).

The mechanism for the reduction of a pyrazinecarboxylic acid with LiAlH₄ begins with an initial acid-base reaction. The acidic proton of the carboxylic acid is abstracted by a hydride ion (H⁻) from LiAlH₄, resulting in the formation of a lithium carboxylate salt and hydrogen gas. Despite the reduced electrophilicity of the carboxylate, a subsequent nucleophilic attack by another hydride ion on the carbonyl carbon occurs. This forms a tetrahedral intermediate. The reaction then proceeds through the elimination of an oxygen-aluminum species to generate an aldehyde intermediate. This aldehyde is highly reactive and is immediately reduced by another equivalent of LiAlH₄. The hydride attacks the carbonyl carbon of the aldehyde, forming a new tetrahedral alkoxide intermediate. Finally, a workup step with water or a dilute acid protonates the alkoxide to yield the primary alcohol, this compound.

Alternatively, if a pyrazine-2-carboxylate (B1225951) ester is used as the starting material, the mechanism also involves nucleophilic attack by a hydride ion at the carbonyl carbon. This addition breaks the pi bond of the carbonyl group and forms a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxy group (-OR) as a leaving group and reforming the carbonyl group to yield an aldehyde. As in the previous mechanism, the aldehyde is then rapidly reduced by another hydride attack, and subsequent protonation of the resulting alkoxide gives the final hydroxymethyl product.

Catalytic Cycles in Transition Metal-Mediated Syntheses of Phenylpyrazines

The introduction of the phenyl group onto the pyrazine ring to form the phenylpyrazine backbone of the target molecule is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are two of the most prominent methods employed for this purpose.

Suzuki-Miyaura Coupling:

The catalytic cycle for the Suzuki-Miyaura coupling to synthesize a phenylpyrazine, such as from a halopyrazine and phenylboronic acid, is initiated by the oxidative addition of the halopyrazine to a palladium(0) complex. This step forms a palladium(II) intermediate. The next step, transmetalation, involves the reaction of this intermediate with a base-activated organoborane (phenylboronic acid). The phenyl group is transferred from the boron atom to the palladium center, displacing the halide. The final step is reductive elimination, where the two organic ligands (the pyrazinyl and phenyl groups) are coupled together, forming the C-C bond of the phenylpyrazine product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgwikipedia.org

A simplified representation of the Suzuki-Miyaura catalytic cycle is provided below.

| Step | Description |

| Oxidative Addition | Pd(0) catalyst reacts with halopyrazine to form a Pd(II) complex. |

| Transmetalation | The phenyl group is transferred from the organoborane to the Pd(II) complex. |

| Reductive Elimination | The phenyl and pyrazinyl groups couple, forming the product and regenerating the Pd(0) catalyst. libretexts.orgwikipedia.org |

Stille Coupling:

The catalytic cycle of the Stille coupling is similar to the Suzuki reaction and can be used to couple a halopyrazine with an organotin reagent, such as phenyltributylstannane. The cycle begins with the oxidative addition of the halopyrazine to a palladium(0) catalyst, generating a palladium(II) species. This is followed by transmetalation, where the phenyl group from the organostannane is transferred to the palladium complex. The final step is reductive elimination, which yields the phenylpyrazine product and regenerates the palladium(0) catalyst. openochem.orglibretexts.org

Photochemical Reaction Mechanisms of Pyrazin-2(1H)-one Derivatives and Related Alcohol Systems

While specific photochemical studies on this compound are not extensively documented, the photochemical behavior of related pyrazine systems, such as pyrazin-2(1H)-one derivatives, provides valuable mechanistic insights.

The irradiation of 1-alkyl-5,6-diarylpyrazin-2(1H)-ones in the presence of an alcohol and oxygen leads to the formation of N-alkyl-acetamide derivatives. The proposed mechanism for this transformation involves the pyrazin-2(1H)-one acting as its own sensitizer (B1316253) to generate singlet oxygen. researchgate.net The singlet oxygen then reacts with the pyrazinone to form an endoperoxide intermediate. This intermediate is unstable and undergoes O-O bond fission, followed by the addition of the alcohol. A subsequent rearrangement and elimination of a nitrile derivative result in the final acetamide (B32628) product. researchgate.net It is important to note that in the absence of oxygen, under argon, the pyrazin-2(1H)-ones were found to be inert to photolysis in solvents like benzene (B151609) or methanol (B129727). researchgate.net

These findings suggest that the presence of the pyrazine ring can facilitate photochemical reactions, particularly in the presence of oxygen, leading to significant structural rearrangements. The mechanisms often proceed through high-energy intermediates like endoperoxides, and the final products are highly dependent on the reaction conditions and the presence of trapping agents like alcohols.

Spectroscopic and Advanced Characterization Techniques for 5 Phenylpyrazin 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

For (5-Phenylpyrazin-2-yl)methanol, ¹H NMR spectroscopy would be expected to reveal distinct signals for each type of proton in the molecule. The protons on the phenyl ring would typically appear as a multiplet in the aromatic region (approximately 7.0-8.5 ppm). The chemical shifts of the pyrazine (B50134) ring protons would also be in the aromatic region, likely at slightly different positions due to the influence of the nitrogen atoms. The methylene (B1212753) (-CH₂-) protons of the methanol (B129727) group would likely appear as a singlet, and the hydroxyl (-OH) proton would also be a singlet, though its chemical shift can be variable and it may exchange with deuterated solvents.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbon atoms of the phenyl and pyrazine rings would resonate in the downfield region (typically 120-160 ppm), while the methylene carbon would appear further upfield.

A hypothetical ¹H NMR data table for this compound is presented below, based on general principles and comparison to similar structures.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl-H | ~7.2 - 7.6 | Multiplet | 5H |

| Pyrazine-H | ~8.0 - 8.5 | Multiplet | 2H |

| -CH₂- | ~4.5 - 5.0 | Singlet | 2H |

| -OH | Variable | Singlet | 1H |

This table is predictive and not based on experimental data for the title compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₁H₁₀N₂O), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement. The predicted exact mass of this compound is 186.0793 g/mol .

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule, and a series of fragment ion peaks. The fragmentation pattern can be predicted to some extent based on the structure. For example, loss of the hydroxyl group (-OH) or the entire hydroxymethyl group (-CH₂OH) would be expected. Cleavage of the bond between the phenyl group and the pyrazine ring could also occur.

While a mass spectrum for this compound is not available, data for the closely related (5-Methylpyrazin-2-yl)methanol (C₆H₈N₂O) shows a molecular ion peak at m/z 124, with a significant fragment at m/z 123, corresponding to the loss of a hydrogen atom. nist.gov For this compound, the molecular ion would be expected at m/z 186.

A table of predicted major ions in the mass spectrum of this compound is provided below.

| Ion | m/z (predicted) | Possible Identity |

| [M]⁺ | 186 | Molecular Ion |

| [M-H]⁺ | 185 | Loss of a hydrogen radical |

| [M-OH]⁺ | 169 | Loss of a hydroxyl radical |

| [M-CH₂OH]⁺ | 155 | Loss of a hydroxymethyl radical |

| [C₆H₅]⁺ | 77 | Phenyl cation |

This table is predictive and not based on experimental data for the title compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the phenyl and pyrazine rings would be observed in the 1400-1600 cm⁻¹ region. A prominent C-O stretching band for the primary alcohol would be expected around 1050-1150 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be a complementary technique. It would be especially useful for observing the vibrations of the aromatic rings.

While specific IR data for this compound is not available, the IR spectrum of methanol shows a very broad O-H stretch centered around 3330 cm⁻¹ and C-H stretching bands just below 3000 cm⁻¹. nist.govyoutube.com For a more complex related molecule, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, C-H stretching vibrations are observed at 3074 cm⁻¹, and aromatic C-C and C-N stretching bands are seen between 1450 and 1583 cm⁻¹. researchgate.net

A table of expected characteristic IR absorption bands for this compound is shown below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (alcohol) | 3200 - 3600 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=C, C=N (aromatic) | 1400 - 1600 | Stretching |

| C-O (primary alcohol) | 1050 - 1150 | Stretching |

This table is predictive and not based on experimental data for the title compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and provides information about the extent of conjugation.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the phenyl and pyrazine ring systems. The presence of these conjugated aromatic rings suggests that the compound will absorb UV light. The exact position of the absorption maxima (λ_max) will depend on the solvent and the specific electronic environment.

For comparison, a related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, exhibits three main absorption bands in ethanol (B145695) at λ_max = 274 nm, 236 nm, and 202 nm. researchgate.net The electronic transitions of phenol, a component of the title compound's structure, show absorption peaks that can shift based on the solvent's polarity. youtube.com The study of various pyrazine derivatives indicates that their photophysical properties, including their UV-Vis absorption, are greatly influenced by the nature of their substituents. researchgate.netresearchgate.net

A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol is presented below.

| Solvent | Expected λ_max (nm) | Transition Type |

| Ethanol | ~250 - 280 | π → π |

| Ethanol | ~200 - 220 | π → π |

This table is predictive and not based on experimental data for the title compound.

X-ray Diffraction for Solid-State Structural Analysis and Crystal Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal the conformation of the molecule, including the relative orientation of the phenyl and pyrazine rings. It would also identify any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which would play a crucial role in the crystal packing.

While there is no published crystal structure for this compound, the crystal structure of the analogous compound phenyl(pyridin-2-yl)methanol (B192787) (C₁₂H₁₁NO) has been determined. nist.gov In this structure, the pyridine (B92270) and phenyl rings are inclined to each other, and O-H···N hydrogen bonds link the molecules into helical chains. nist.gov It is plausible that this compound would exhibit similar hydrogen bonding patterns, with the hydroxyl group of one molecule interacting with a nitrogen atom of the pyrazine ring of a neighboring molecule.

A table summarizing the type of structural information that would be obtained from X-ray diffraction is provided below.

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Bond Lengths & Angles | Precise geometry of the molecule |

| Torsion Angles | Conformation of the molecule |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking, etc. |

This table describes the potential output of an X-ray diffraction experiment and is not based on experimental data for the title compound.

Photophysical Spectroscopic Investigations (e.g., Emission Spectroscopy)

Photophysical studies, such as fluorescence and phosphorescence spectroscopy, investigate the processes that occur after a molecule absorbs light. These techniques can provide insights into the excited states of the molecule and its potential applications in areas like organic light-emitting diodes (OLEDs) or as a fluorescent probe.

For this compound, upon excitation at a wavelength corresponding to its absorption maximum, it is possible that it would exhibit fluorescence. The emission spectrum would show a peak at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, could also be determined.

The photophysical properties of pyrazine derivatives are an active area of research. researchgate.netresearchgate.netnih.gov Studies on related systems suggest that the emission properties are highly dependent on the substituents and the molecular structure. researchgate.net For example, some pyrazine-fused tetrazapentalenes exhibit blue fluorescence. researchgate.net It is also known that the nature of the solvent can significantly impact the fluorescence behavior of such compounds.

A table outlining the key photophysical parameters that could be investigated for this compound is presented below.

| Parameter | Description |

| Emission Maximum (λ_em) | Wavelength of maximum fluorescence intensity |

| Stokes Shift | Difference in wavelength between absorption and emission maxima |

| Fluorescence Quantum Yield (Φ_F) | Efficiency of the fluorescence process |

| Fluorescence Lifetime (τ_F) | Average time the molecule spends in the excited state |

This table is predictive and outlines potential photophysical investigations.

Computational Chemistry and Theoretical Modeling of 5 Phenylpyrazin 2 Yl Methanol

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (5-Phenylpyrazin-2-yl)methanol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to determine its optimized molecular geometry. nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable conformation.

The electronic structure of this compound is also elucidated through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. For pyrazine (B50134) derivatives, these calculations help in understanding their potential as corrosion inhibitors or in other applications where electron transfer is crucial. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT studies, visualizes the charge distribution and helps in identifying regions susceptible to electrophilic or nucleophilic attack. nih.govchemrxiv.org

Table 1: Representative DFT-Calculated Parameters for a Phenyl-Heterocycle-Methanol Analogue

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule |

Note: These are example values for a structurally similar compound to illustrate the type of data obtained from DFT calculations.

Conformational Analysis and Energy Landscapes of this compound

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The rotation around the C-C bond connecting the phenyl and pyrazine rings, and the C-C bond of the methanol (B129727) group, are of particular interest.

Computational methods such as molecular mechanics or more rigorous quantum mechanical calculations can be used to construct a potential energy surface (PES). This PES maps the energy of the molecule as a function of its conformational coordinates, revealing the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. For peptoids, which share some structural similarities with the target molecule, replica exchange molecular dynamics (REMD) simulations using force fields like AMBER have been employed to efficiently sample the conformational landscape, including cis-trans isomerizations. nih.gov Such studies on this compound would identify its most likely conformations in different environments, which is crucial for understanding its interaction with biological targets.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are a valuable tool for predicting and interpreting spectroscopic data, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. For this compound, DFT calculations can predict its vibrational frequencies. chemrxiv.org These theoretical frequencies, when appropriately scaled, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. irjet.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov By comparing the calculated NMR data with experimental spectra, the structural characterization of the molecule can be confirmed. This is particularly useful for complex molecules where spectral interpretation can be challenging. For related compounds like (RS)-(4-fluorophenyl)(pyridin-2-yl)methanol, theoretical IR spectra and normal mode analysis have been successfully performed using DFT. mdpi.com

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Related Pyrazine Derivative

| Spectroscopic Data | Experimental Value | Calculated Value |

|---|---|---|

| IR (C=N stretch) | 1590 cm⁻¹ | 1595 cm⁻¹ |

| ¹H NMR (pyrazine-H) | 8.5 ppm | 8.6 ppm |

| ¹³C NMR (pyrazine-C) | 145 ppm | 146 ppm |

Note: These values are for illustrative purposes to show the typical agreement between experimental and calculated data.

Reaction Pathway Modeling and Transition State Analysis in this compound Syntheses

Computational chemistry can model the reaction mechanisms involved in the synthesis of this compound. By mapping the potential energy surface of a proposed reaction, stationary points, including reactants, intermediates, transition states, and products, can be located. For instance, in the synthesis of methanol from CO2 hydrogenation, DFT has been used to explore different reaction pathways, such as the formate (B1220265) (HCOO) and carboxyl (COOH) routes, and to identify the rate-determining steps. rsc.orgpnnl.govrsc.org

For the synthesis of this compound, which could involve reactions like the reduction of a corresponding aldehyde or ketone, computational modeling can be used to calculate the activation energies of the transition states. This information is vital for understanding the reaction kinetics and for optimizing reaction conditions to improve yield and selectivity. For example, studies on the self-reaction of phenyl radicals have utilized ab initio transition state theory and master equation calculations to elucidate complex reaction channels. nih.gov

Molecular Modeling and Docking Studies in Structure-Based Design

Given that pyrazine derivatives often exhibit interesting biological activities, molecular docking is a key computational technique to predict the binding orientation and affinity of this compound to a specific biological target, such as a protein receptor or enzyme. nih.gov This method is fundamental in structure-based drug design.

In a typical docking study, a three-dimensional model of the target protein is used as a receptor, and the ligand, this compound, is placed into the binding site. A scoring function is then used to estimate the binding free energy, which indicates the stability of the ligand-receptor complex. Docking studies on pyrazolone-based compounds have been used to investigate their potential as inhibitors of the NF-κB signaling pathway. nih.gov Similarly, docking studies of pyrazoline derivatives have explored their binding to targets like PI3K and monoamine oxidase. chemrxiv.orgsemanticscholar.org For this compound, docking could help identify potential biological targets and elucidate the key intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern its binding.

Table 3: Example Docking Results for a Bioactive Pyrazine Analogue Against a Kinase Target

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Indicates strong binding affinity |

| Key Interacting Residues | LYS721, MET769 | Amino acids involved in binding |

| Hydrogen Bonds | 2 | Specific hydrogen bond interactions |

| π-cation Interaction | Present | Non-covalent interaction contributing to binding |

Note: These results are from a study on a similar compound and serve as an example of docking output. researchgate.net

Investigation of Intermolecular Interactions and Supramolecular Assemblies

The way molecules of this compound interact with each other in the solid state determines its crystal structure and physical properties. Computational methods can be used to investigate these intermolecular interactions, which are primarily non-covalent. These include hydrogen bonding (e.g., between the hydroxyl group of one molecule and a nitrogen atom of the pyrazine ring of another), π-π stacking between the aromatic rings, and van der Waals forces.

Crystal structure prediction methods can be used to generate plausible crystal packing arrangements. Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular contacts in a crystal. mdpi.com For phenyl(pyridin-2-yl)methanol (B192787), a structurally related compound, X-ray crystallography has revealed that O—H⋯N hydrogen bonds link the molecules into helical chains. researchgate.netnih.gov Similar interactions would be expected to play a significant role in the supramolecular assembly of this compound.

Applications of 5 Phenylpyrazin 2 Yl Methanol As a Synthetic Intermediate and Ligand in Chemical Systems

Role of (5-Phenylpyrazin-2-yl)methanol in the Synthesis of Advanced Heterocyclic Compounds

While specific examples detailing the use of this compound as a direct precursor for advanced heterocyclic compounds are not extensively documented in publicly available research, the inherent reactivity of its functional groups suggests its potential as a valuable synthetic intermediate. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for a variety of subsequent chemical transformations. For instance, the corresponding aldehyde could serve as a key reactant in condensation reactions to form larger, more complex heterocyclic systems.

The synthesis of pyrazole (B372694) derivatives, another important class of heterocycles, often involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. While not a direct application, the structural motif of this compound could be conceptually integrated into precursors for such syntheses, highlighting the modularity of heterocyclic chemistry. The development of novel pyrazole-containing compounds with potential biological activity is an active area of research.

Derivatization for the Construction of Complex Molecular Architectures

The derivatization of this compound is a key strategy for constructing more intricate molecular structures. The hydroxyl group is a prime site for modification, allowing for the introduction of a wide range of functional groups through esterification, etherification, or conversion to a leaving group for nucleophilic substitution. These modifications can be used to tune the solubility, reactivity, and biological activity of the resulting molecules.

For example, the synthesis of various pyrazole derivatives often starts from precursors that can be accessed through the derivatization of simpler building blocks. While direct evidence for this compound is scarce, the general principles of organic synthesis support its utility in creating a library of derivatives for screening in drug discovery and materials science.

Coordination Chemistry of this compound and its Analogues with Metal Centers

The nitrogen atoms of the pyrazine (B50134) ring and the oxygen atom of the hydroxymethyl group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. The ability of pyrazine and its derivatives to act as bridging ligands between metal centers is a well-established principle in the design of polynuclear complexes and coordination polymers.

Design and Synthesis of Metal Complexes with Phenylpyrazine Ligands

The synthesis of metal complexes with ligands containing the phenylpyrazine moiety is an area of active investigation. The presence of the phenyl group can influence the electronic properties and the steric environment of the resulting metal complexes. The synthetic strategy typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of metal and reaction conditions can lead to the formation of discrete molecular complexes or extended coordination networks.

Characterization of Metal-Ligand Interactions and Coordination Geometries

The interaction between the metal center and the this compound ligand can be characterized by a variety of spectroscopic and crystallographic techniques. X-ray diffraction provides definitive information on the coordination geometry around the metal ion and the bond lengths and angles within the complex. Spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide insights into the changes in the electronic structure of the ligand upon coordination.

Integration into Supramolecular Materials and Frameworks (e.g., Coordination Polymers)

The bifunctional nature of ligands like this compound, with both a coordinating pyrazine ring and a hydrogen-bonding capable hydroxymethyl group, makes them ideal for the construction of supramolecular assemblies and coordination polymers. A close analogue, pyrazine-2,5-diyldimethanol, has been successfully used to create one-dimensional (1D) and three-dimensional (3D) coordination polymers with various transition metals. In these structures, the pyrazine ring bridges metal centers, while the methanol (B129727) groups can participate in hydrogen bonding, further stabilizing the network. This suggests that this compound could similarly be employed to generate novel materials with interesting structural topologies and potential applications in areas such as gas storage and catalysis.

Photophysical and Electronic Properties of this compound-Metal Complexes

Metal complexes containing pyrazine-based ligands often exhibit interesting photophysical and electronic properties. The electronic properties of such complexes can be tuned by modifying the substituents on the pyrazine ring. The introduction of a phenyl group, as in this compound, can extend the π-system of the ligand, which in turn affects the energy levels of the molecular orbitals in the resulting metal complex.

Future Research Trajectories for 5 Phenylpyrazin 2 Yl Methanol

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming for methodologies that are not only efficient but also environmentally benign. For (5-Phenylpyrazin-2-yl)methanol, future research will likely focus on moving away from traditional synthetic routes that may involve harsh conditions or generate significant waste.

Key areas of development include:

Catalytic Approaches: The use of transition-metal catalysts, particularly those based on earth-abundant metals, presents a promising avenue for the sustainable synthesis of pyrazine (B50134) derivatives. Research into novel catalytic systems could lead to more efficient and selective syntheses of this compound.

Alternative Solvents and Energy Sources: The exploration of greener solvents, such as water or bio-derived solvents, and the use of alternative energy sources like microwave or ultrasound irradiation, can contribute to more sustainable synthetic processes.

A comparative table of potential sustainable synthetic routes is presented below:

Table 1: Potential Sustainable Synthetic Routes for this compound| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Catalytic Dehydrogenation | High atom economy, reduced waste | Requires development of specific and robust catalysts |

| One-Pot Condensation Reactions | Simplified procedures, time and resource efficient | Optimization of reaction conditions for multiple steps |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions | Enzyme stability and availability |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The inherent chemical functionalities of this compound, namely the pyrazine ring and the primary alcohol, offer a versatile platform for exploring novel chemical reactions. Future research is expected to delve into transformations that can generate a diverse library of new compounds with unique properties.

Prospective areas of investigation include:

Functionalization of the Pyrazine Ring: The electron-deficient nature of the pyrazine ring can be exploited to explore various substitution reactions. Future work could focus on developing selective C-H activation and functionalization methods to introduce new substituents onto the pyrazinering, thereby modulating the electronic properties and biological activity of the molecule.

Transformations of the Methanol (B129727) Group: The hydroxyl group can serve as a handle for a wide array of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. These transformations would yield a range of derivatives with altered physical and chemical properties.

Cross-Coupling Reactions: The pyrazine scaffold is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. google.com These reactions could be employed to introduce new aryl or heteroaryl groups, leading to the synthesis of complex molecular architectures with potential applications in materials science and medicinal chemistry.

Advanced Computational Studies for Rational Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For this compound, advanced computational studies can provide deep insights into its electronic structure, reactivity, and potential applications, thereby guiding experimental efforts.

Future computational research could focus on:

Elucidation of Electronic Properties: DFT calculations can be used to determine key electronic parameters such as HOMO-LUMO energy gaps, electrostatic potential maps, and charge distribution. This information is crucial for understanding the molecule's reactivity and its potential as a building block for functional materials.

Modeling Reaction Mechanisms: Computational studies can be employed to investigate the mechanisms of various chemical reactions involving this compound. This can aid in the optimization of reaction conditions and the prediction of product selectivity.

Virtual Screening for Biological Activity: By modeling the interactions of this compound and its derivatives with biological targets, computational methods can be used to predict potential therapeutic applications. This approach can significantly accelerate the drug discovery process.

Table 2: Key Computational Parameters and Their Significance

| Computational Parameter | Significance for this compound Research |

|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation properties |

| Electrostatic Potential | Predicts sites for electrophilic and nucleophilic attack |

| Bond Dissociation Energies | Helps in understanding the stability and potential reaction pathways |

Expansion into Interdisciplinary Research Areas within Chemical Sciences

The unique structural features of this compound make it a compelling candidate for exploration in various interdisciplinary fields within the chemical sciences. Its potential applications span from medicinal chemistry to materials science.

Promising interdisciplinary research directions include:

Medicinal Chemistry: Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Notably, this compound has been cited in a patent for its potential use in treating EP2/EP4 receptor-mediated diseases, highlighting its relevance in drug discovery. Future research could involve the synthesis and biological evaluation of a library of this compound derivatives to identify lead compounds for various therapeutic targets.

Materials Science: The electron-deficient pyrazine ring makes it an interesting component for the design of novel organic electronic materials. By incorporating this compound into larger conjugated systems, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Chemical Biology: The development of fluorescent probes based on the this compound scaffold could provide valuable tools for studying biological processes. The intrinsic fluorescence of some pyrazine derivatives can be modulated by their environment, making them suitable for sensing applications.

Q & A

What are the standard synthetic routes for (5-Phenylpyrazin-2-yl)methanol, and what key reaction parameters influence yield?

Basic Research Focus

The synthesis of this compound typically involves condensation reactions between pyrazine derivatives and phenyl-containing precursors. A common approach is the use of hydrazine derivatives under reflux conditions, analogous to methods for structurally similar pyrazole-methanol compounds. For example:

- Reaction Setup : Ethanol or methanol as solvents, with KOH or NaOH as bases to facilitate deprotonation .

- Key Parameters :

- Temperature : Prolonged reflux (6–8 hours) ensures complete cyclization .

- Stoichiometry : Equimolar ratios of hydrazine derivatives to carbonyl precursors minimize side products .

- Work-up : Acidification with HCl post-reaction precipitates the product, followed by recrystallization (e.g., ethanol/water) .

Reference Example : Similar pyrazole-methanol compounds are synthesized via hydrazine hydrate reactions with ketones, yielding 70–85% purity before crystallization .

Which spectroscopic techniques are essential for confirming the structure of this compound?

Basic Research Focus

Structural confirmation requires a combination of techniques:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, hydroxymethyl at δ 4.5–5.0 ppm) and carbon backbone .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 201.1 for C12H12N2O) and fragmentation patterns .

- FT-IR : Confirms functional groups (O-H stretch at 3200–3400 cm<sup>−1</sup>, C=N at 1600 cm<sup>−1</sup>) .

Data Cross-Validation : Discrepancies in NMR shifts (e.g., unexpected splitting) may require 2D NMR (COSY, HSQC) for resolution .

How can researchers optimize reaction conditions to improve the purity of this compound during synthesis?

Advanced Research Focus

Methodological Strategies :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification via column chromatography .

- Catalysis : Transition metals (e.g., Pd/C) or organocatalysts can reduce side reactions in cross-coupling steps .

- In-line Monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion .

Case Study : For pyrazole derivatives, adjusting ethanol-to-water ratios during crystallization increased purity from 85% to 95% .

What strategies are recommended for resolving contradictions in spectroscopic data when characterizing novel derivatives?

Advanced Research Focus

Conflict Resolution Workflow :

Replicate Experiments : Ensure consistency in sample preparation (e.g., drying, solvent removal) .

Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ADF) .

Alternative Techniques : Use X-ray crystallography for unambiguous structural confirmation if crystals are obtainable .

Example : In a study of pyrazine analogs, conflicting NOESY signals were resolved by re-measuring under variable-temperature NMR .

What in vitro assays are suitable for evaluating the bioactivity of this compound?

Biological Research Focus

Screening Paradigms :

- Enzyme Inhibition : Test against kinases (e.g., VEGFR2) or proteases using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .

Data Interpretation : Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .

What are the critical safety precautions when handling this compound in laboratory settings?

Safety and Compliance Focus

Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Waste Disposal : Neutralize acidic/byproduct streams before disposal per EPA guidelines .

Reference : Similar pyrazine derivatives are classified as irritants; consult SDS for specific storage (e.g., 2–8°C, inert atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.